2-Tritylsulfanyl-benzoic acid
Overview
Description
2-Tritylsulfanyl-benzoic acid is a research chemical with the molecular formula C26H20O2S and a molecular weight of 396.5 g/mol . It is used for a variety of research applications .
Physical And Chemical Properties Analysis
2-Tritylsulfanyl-benzoic acid is a solid under normal conditions . While specific physical and chemical properties of this compound are not detailed in the search results, benzoic acid is known to be a crystalline, colorless solid with a faintly pleasant odor .Scientific Research Applications
Synthesis and Characterization
Compounds similar to 2-Tritylsulfanyl-benzoic acid are synthesized and characterized for their chemical properties and potential applications. For example, thiourea derivatives and benzoic acid derivatives have been prepared and characterized through various spectroscopic techniques to understand their structural and functional attributes. These compounds are utilized in the preconcentration of metal ions in water, biological, and food samples, demonstrating their utility in environmental and analytical chemistry (Mortada et al., 2017).
Environmental Applications
Research has focused on the environmental applications of benzoic acid derivatives, such as their role in adsorptive crystallization from supercritical solutions, highlighting the potential for these compounds in purification processes and material science. The interaction between solutes like benzoic acid and various porous carriers from supercritical CO2 solutions has been studied to understand the influence of adsorptive properties on crystallization behavior (Gorle et al., 2010).
Pharmaceutical Research
In pharmaceutical research, benzoic acid and its derivatives have been explored for their potential in improving drug bioavailability. This includes investigations into the stabilization of amorphous forms of organic compounds, which can enhance the solubility and thus the effectiveness of pharmaceuticals (Gorle et al., 2010).
Organic Synthesis
The role of benzoic acid derivatives in organic synthesis, particularly in facilitating reactions under high-temperature water conditions or in the formation of complex molecules, is a significant area of study. This research aims to optimize reaction conditions and yields for the synthesis of valuable chemical entities, demonstrating the versatility of these compounds in chemical synthesis (Dudd et al., 2003).
properties
IUPAC Name |
2-tritylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2S/c27-25(28)23-18-10-11-19-24(23)29-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHJIJPSMUELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tritylsulfanyl-benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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